(S)-2-amino-2-(3-chloro-2-fluorophenyl)ethanol hydrochloride

Chiral Intermediate Enantiomeric Purity Dipeptidyl Peptidase Inhibitor

(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethanol hydrochloride is a chiral beta-amino alcohol with the molecular formula C8H10Cl2FNO and a molecular weight of 226.08 g/mol. As the (S)-enantiomer, it features a single stereocenter bearing both a primary amine and a primary alcohol on adjacent carbons, with halogen substitution (Cl, F) on the phenyl ring.

Molecular Formula C8H10Cl2FNO
Molecular Weight 226.07
CAS No. 1391506-22-1
Cat. No. B2793212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-amino-2-(3-chloro-2-fluorophenyl)ethanol hydrochloride
CAS1391506-22-1
Molecular FormulaC8H10Cl2FNO
Molecular Weight226.07
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)C(CO)N.Cl
InChIInChI=1S/C8H9ClFNO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H/t7-;/m1./s1
InChIKeySEZRFYYOQSQCSP-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethanol hydrochloride (CAS 1391506-22-1): Chiral Amino Alcohol Intermediate


(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethanol hydrochloride is a chiral beta-amino alcohol with the molecular formula C8H10Cl2FNO and a molecular weight of 226.08 g/mol . As the (S)-enantiomer, it features a single stereocenter bearing both a primary amine and a primary alcohol on adjacent carbons, with halogen substitution (Cl, F) on the phenyl ring [1]. It is primarily utilized as a key intermediate in multi-step syntheses of pharmaceutical compounds, particularly those with potential as dipeptidyl peptidase inhibitors .

Why Generic Substitution Fails for (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethanol hydrochloride (1391506-22-1)


Substituting (S)-2-amino-2-(3-chloro-2-fluorophenyl)ethanol hydrochloride with its racemate or the (R)-enantiomer is not feasible for stereospecific applications. The (S)-configuration is critical for chiral recognition in biological systems, particularly as an intermediate for dipeptidyl peptidase (DPP) inhibitors, where the spatial orientation of the amino and hydroxyl groups governs binding affinity and selectivity . In the broader class of beta-amino alcohols, enantiomeric pairs often exhibit divergent pharmacokinetic profiles, with one enantiomer displaying superior potency or reduced off-target effects [1].

Quantitative Evidence Guide: (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethanol hydrochloride (1391506-22-1)


Chiral Purity: (S)-Enantiomer vs. Racemate for Stereospecific Synthesis

The (S)-enantiomer is supplied with a certified purity of ≥97% , which is critical for maintaining stereochemical integrity in multi-step syntheses of DPP inhibitors . The (R)-enantiomer (CAS 1213319-67-5) is also available at 98% purity, but its use would lead to the opposite stereochemistry in final drug candidates. The racemic mixture (CAS 1245697-83-9) is available at 95% purity and would produce a 1:1 mixture of diastereomers if used in a stereospecific synthesis, potentially reducing overall yield and complicating purification .

Chiral Intermediate Enantiomeric Purity Dipeptidyl Peptidase Inhibitor

Physicochemical Property Differentiation: LogP and TPSA

The (S)-enantiomer hydrochloride salt has a calculated LogP of 1.893 and a topological polar surface area (TPSA) of 46.25 Ų . In contrast, the (R)-enantiomer (free base) has a LogP of 0.9 and a TPSA of 46.3 Ų [1]. The higher LogP of the (S)-enantiomer suggests greater lipophilicity, which could influence membrane permeability and pharmacokinetic properties of derived drug candidates.

Drug-likeness Lipophilicity CNS Permeability

Salt Form Advantage: Hydrochloride vs. Free Base for Handling and Reactivity

This compound is supplied as the hydrochloride salt, which provides enhanced solid-state stability and ease of handling compared to the free base (CAS 1212940-70-9) . The hydrochloride form is advantageous in subsequent reactions, as it can be used directly in amide coupling or other transformations after simple neutralization. In contrast, the free base may be more prone to oxidation of the primary amine, potentially leading to variable purity over time .

Salt Form Hydrochloride Chemical Stability

Dipeptidyl Peptidase Inhibitor Intermediate: Class-Level Inference for Antidiabetic Drug Development

This compound is specifically cited as a key intermediate for synthesizing dipeptidyl peptidase (DPP) inhibitors . The (S)-configuration is critical for the stereochemical requirements of the DPP-4 active site, which has a strong preference for (S)-enantiomers of beta-amino acid derivatives [1]. While direct IC50 values for this intermediate are not available, the class of DPP-4 inhibitors (e.g., sitagliptin) has demonstrated nanomolar potency (IC50 18 nM) [2], highlighting the importance of chirality in this therapeutic class.

DPP-4 Inhibitor Antidiabetic Type 2 Diabetes

Primary Application Scenarios for (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethanol hydrochloride (1391506-22-1)


Chiral Intermediate for DPP-4 Inhibitor Synthesis

Utilize as a key chiral building block in the multi-step synthesis of novel dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes. The (S)-configuration provides the correct stereochemistry for the DPP-4 active site, as inferred from class-level precedent . The hydrochloride salt form allows for direct use in amide coupling reactions after in situ neutralization, streamlining synthetic routes .

Enantiopure Starting Material for beta-Amino Alcohol-Derived SNDRI Candidates

Employ as an enantiomerically pure starting material to explore the structure-activity relationships (SAR) of serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). While this specific compound has not been directly tested, the (S)-configuration is essential for evaluating stereospecific binding to monoamine transporters, based on the known enantioselectivity of this compound class [1].

Reaction Optimization and Scale-up Studies

Use as a model substrate for optimizing reaction conditions (e.g., reductive amination, N-alkylation, O-protection) involving chiral beta-amino alcohols. The high purity (≥97%) and the presence of both amino and hydroxyl functional groups make it a versatile scaffold for developing robust, scalable processes .

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